![molecular formula C16H19N3O4S B2542157 N-异丙基-4-(8-氧代-6-硫代-5,8-二氢[1,3]二氧杂环戊烯[4,5-g]喹唑啉-7(6H)-基)丁酰胺 CAS No. 688054-15-1](/img/structure/B2542157.png)
N-异丙基-4-(8-氧代-6-硫代-5,8-二氢[1,3]二氧杂环戊烯[4,5-g]喹唑啉-7(6H)-基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide is a complex organic compound known for its intricate molecular structure. It's part of a class of compounds that possess unique properties due to their diverse functional groups.
科学研究应用
Chemistry
The compound’s diverse reactivity makes it a valuable reagent in organic synthesis, enabling the formation of complex molecules for research and development.
Biology
In biological studies, this compound can serve as a probe to study enzyme interactions or cellular processes due to its unique structure.
Medicine
The compound's potential pharmacological properties are of interest in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be utilized in the production of specialized materials or as a catalyst in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide typically involves multi-step organic reactions. Each step requires precise conditions to ensure the correct structure and purity of the final product. Commonly, the synthetic route may start with the preparation of a dioxoloquinazoline intermediate, followed by its functionalization and eventual conversion to the final amide.
Industrial Production Methods
Industrial production of this compound would likely involve scaled-up versions of the laboratory synthesis methods, with additional steps for purification and quality control. The use of continuous flow reactors and advanced separation techniques would be critical to achieving high yields and purity on a large scale.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the thioxo and oxo functional groups.
Reduction: : Reduction reactions could target the carbonyl groups.
Substitution: : The presence of multiple reactive sites allows for various substitution reactions, potentially leading to derivatives with modified properties.
Common Reagents and Conditions
Oxidizing agents: : such as hydrogen peroxide or permanganates for oxidation reactions.
Reducing agents: : like lithium aluminum hydride for reduction processes.
Substituting agents: : including halogens or nucleophiles for substitution reactions.
Major Products
The products formed from these reactions depend on the conditions and reagents used but typically include modified versions of the original compound with changes in functional groups or additional substituents.
作用机制
The mechanism of action for N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide involves its interaction with molecular targets like enzymes or receptors. The specific pathways depend on its application, but typically, it binds to target sites, inducing conformational changes that modulate biological activity.
相似化合物的比较
N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide stands out due to its combination of thioxo and dioxoloquinazoline moieties, which are less common in similar compounds. Other compounds in the same category might include:
4-oxo-4H-pyran-3-carboxamide
6-thioxo-4,5-dihydroquinazoline derivatives
Dioxolopyrrolidines
Each of these compounds shares some functional groups but lacks the unique combination found in N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide, highlighting its distinct characteristics.
属性
IUPAC Name |
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-9(2)17-14(20)4-3-5-19-15(21)10-6-12-13(23-8-22-12)7-11(10)18-16(19)24/h6-7,9H,3-5,8H2,1-2H3,(H,17,20)(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAMKIQRUBSUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2542074.png)
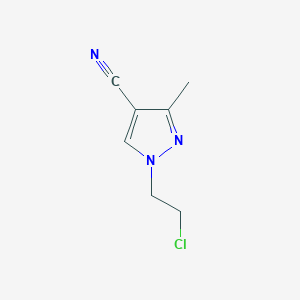
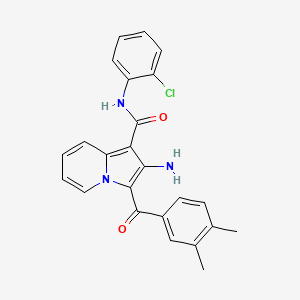
![4-{[1-(2-chloroacetyl)azetidin-3-yl]oxy}benzonitrile](/img/structure/B2542079.png)
![3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride](/img/structure/B2542081.png)
![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2542082.png)
![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B2542084.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)
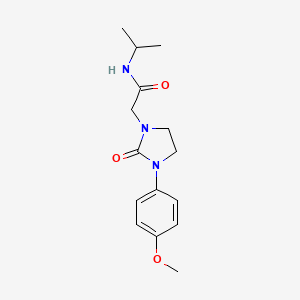
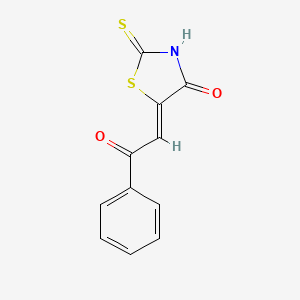
![(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2542089.png)
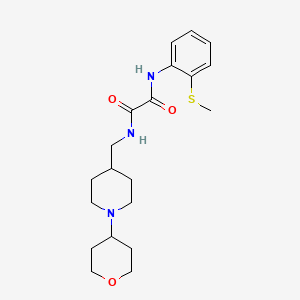
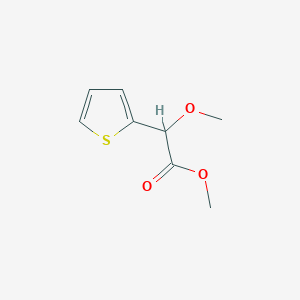
![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B2542096.png)
